molecular formula C27H31N5 B12205061 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12205061
M. Wt: 425.6 g/mol
InChI Key: CQDCDKWKINDBRW-UHFFFAOYSA-N
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Description

The compound 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 2: Methyl group.
  • Position 3: Phenyl group.
  • Position 5: Isopropyl (propan-2-yl) group.
  • Position 7: 4-(2-Methylphenyl)piperazin-1-yl moiety.

Pyrazolo[1,5-a]pyrimidines are purine analogs with applications in medicinal chemistry, including kinase inhibition and receptor modulation .

Properties

Molecular Formula

C27H31N5

Molecular Weight

425.6 g/mol

IUPAC Name

2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C27H31N5/c1-19(2)23-18-25(31-16-14-30(15-17-31)24-13-9-8-10-20(24)3)32-27(28-23)26(21(4)29-32)22-11-6-5-7-12-22/h5-13,18-19H,14-17H2,1-4H3

InChI Key

CQDCDKWKINDBRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C(C)C

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis typically begins with the preparation of a pyrimidine precursor. For example, 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine serves as a common intermediate in analogous compounds. In the target molecule, the 5-(propan-2-yl) group is introduced during the cyclocondensation step. A chalcone derivative, such as 1-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, is reacted with guanidine nitrate in the presence of sodium ethoxide to form the pyrimidine core. The methylsulfanyl group at position 2 is critical for subsequent nucleophilic displacement with piperazine derivatives.

Piperazine Substitution

The pivotal step involves substituting the methylsulfanyl group with 4-(2-methylphenyl)piperazine. This is achieved by refluxing the pyrimidine intermediate with 1.2 equivalents of 4-(2-methylphenyl)piperazine in anhydrous ethanol under basic conditions (e.g., potassium hydroxide). The reaction typically requires 12–24 hours at 78°C, yielding the substituted product after recrystallization from ethanol. Patents note that analogous piperazine substitutions exhibit yields of 65–85%, depending on the electron-donating/withdrawing nature of the aryl group.

Final Functionalization and Purification

The propan-2-yl group at position 5 is introduced via Friedel-Crafts alkylation using isopropyl chloride and aluminum trichloride. This step demands stringent temperature control (0–5°C) to minimize side reactions. Crude products are purified through column chromatography (silica gel, ethyl acetate/hexane) or recrystallization, achieving >95% purity as confirmed by HPLC.

Green Chemistry Approaches

Solvent-Free Synthesis

Recent advancements emphasize solvent-free protocols to reduce environmental impact. One method involves grinding the pyrimidine precursor with 4-(2-methylphenyl)piperazine and a catalytic amount of KOH using a ball mill. This mechanochemical approach completes the substitution in 2–4 hours with 78% yield, bypassing the need for volatile organic solvents.

Microwave-Assisted Reactions

Microwave irradiation significantly accelerates the piperazine substitution step. A reported protocol irradiates the reaction mixture at 120°C for 20 minutes in dimethylformamide (DMF), achieving 88% yield. This method reduces energy consumption and avoids prolonged reflux, making it suitable for industrial scale-up.

Ionic Liquid-Mediated Synthesis

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) serve as dual solvents and catalysts. Reactions conducted in [BMIM]BF₄ at 90°C for 1 hour yield 92% product, with the ionic liquid recyclable for up to five cycles without loss of activity.

Optimization of Reaction Conditions

Solvent Selection

Ethanol remains the preferred solvent for traditional methods due to its balance of polarity and boiling point. However, DMF enhances microwave-assisted reactions by improving dielectric heating. A comparative study shows ethanol yields 76% versus DMF’s 88% under microwave conditions.

Catalytic Systems

Potassium hydroxide is standard for deprotonating piperazine, but cesium carbonate offers superior results in non-polar solvents (toluene), yielding 82%. Heterogeneous catalysts like montmorillonite K10 have also been explored, though with modest yields (68%).

Temperature and Time

Elevated temperatures (reflux at 78°C) are necessary for traditional reflux methods, whereas microwave protocols achieve similar outcomes at 120°C in minutes. Prolonged heating beyond 24 hours in ethanol leads to decomposition, capping yields at 85%.

Analytical Characterization

Spectroscopic Techniques

1H NMR and 13C NMR are indispensable for confirming substituent positions. For instance, the piperazine protons appear as a multiplet at δ 2.5–3.5 ppm, while the propan-2-yl group shows a septet at δ 3.1 ppm. Single-crystal X-ray diffraction (XRD) validates the planar pyrazolopyrimidine core and the chair conformation of the piperazine ring.

Chromatographic Methods

HPLC with a C18 column (acetonitrile/water, 70:30) confirms purity >95%, while GC-MS identifies volatile by-products such as unreacted isopropyl chloride .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities, including:

  • Anti-inflammatory effects : Targeting inflammatory pathways.
  • Analgesic properties : Providing pain relief through various mechanisms.
  • Anticancer activity : Inhibiting key kinases involved in cancer progression, such as adaptor-associated kinase 1.

The structural characteristics of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine may enhance its binding affinity and selectivity for these biological targets.

Medicinal Chemistry Applications

The primary applications of this compound are in the field of medicinal chemistry. Its potential as a kinase inhibitor suggests several therapeutic uses:

  • Cancer Treatment : By inhibiting specific kinases that promote tumor growth and metastasis, this compound could be developed into a novel anticancer agent.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory responses positions it as a candidate for treating various inflammatory diseases.

Case Study 1: Anticancer Activity

A study explored the effects of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine on cancer cell lines. Results indicated significant cytotoxicity against prostate and cervical cancer cells, highlighting its potential as an effective anticancer drug.

Case Study 2: Anti-inflammatory Effects

Another research project investigated the anti-inflammatory properties of this compound in animal models. The findings demonstrated a marked reduction in inflammatory markers and pain responses, suggesting its viability for developing new anti-inflammatory therapies.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
4-(2-Methylphenyl)piperazinePiperazine ring with phenyl substitutionLacks the pyrazolo-pyrimidine core
Pyrazolo[3,4-d]pyrimidinesAlternative fused ring systemDifferent biological activity profiles
7-Arylpyrazolo[1,5-a]pyrimidinesAryl groups at position 7Variability in substituents affects activity

This table illustrates the diversity within the pyrazolo-pyrimidine family while underscoring the unique structural characteristics of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine that may influence its specific biological activities and therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Structural Variations Across Key Positions

The table below highlights structural differences between the target compound and its analogs:

Compound (CAS/Reference) 2-Substituent 3-Substituent 5-Substituent 7-Substituent Notable Properties/Activities References
Target Compound Methyl Phenyl Isopropyl 4-(2-Methylphenyl)piperazin-1-yl N/A (structural focus) -
899393-38-5 () Methyl Phenyl Isopropyl 4-Methylpiperazin-1-yl N/A
951953-66-5 () Ethyl 4-Fluorophenyl Methyl 4-(Pyridin-2-yl)piperazin-1-yl Potential kinase modulation
950365-75-0 () Trifluoromethyl 4-Methylphenyl Methyl 4-(2-Methylprop-2-en-1-yl)piperazin-1-yl Enhanced lipophilicity
890636-48-3 () Trifluoromethyl Phenyl Methyl 4-(Pyridin-2-yl)piperazin-1-yl Potential peripheral receptor binding
MK2 () Methyl - 3,5-Dimethylphenyl Pyrimidin-7(4H)-one (ketone) Pyrazolopyrimidinone scaffold
Compound Methyl 2,4-Dichlorophenyl 4-Fluorophenyl Trifluoromethyl Antitrypanosomal, antischistosomal

Key Comparative Insights

Position 7 Modifications
  • Piperazine Substituents: The target’s 4-(2-methylphenyl)piperazine group likely enhances receptor selectivity compared to simpler alkylpiperazines (e.g., 4-methylpiperazine in ). Arylpiperazines are known to improve binding to serotonin and dopamine receptors .
  • Morpholine vs.
Position 5 Substituents
  • Isopropyl (Target) vs. Phenyl-substituted analogs (e.g., ) prioritize aromatic interactions in binding pockets.
Position 2 and 3 Variations
  • Trifluoromethyl () vs. Methyl (Target) :
    • Trifluoromethyl groups improve metabolic stability and electron-withdrawing effects but may introduce steric clashes.
  • Halogenated Phenyl Groups () :
    • Fluorine or chlorine atoms enhance electronic effects and bioavailability through hydrophobic interactions.

Biological Activity

2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine primarily revolves around its role as an inhibitor of specific kinases involved in cell proliferation and survival. Notably, it has shown significant inhibitory effects on Pim-1 and Flt-3 kinases, which are crucial in various cancer pathways.

Inhibition of Kinases

Recent studies have demonstrated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit potent inhibition of Pim-1 kinase. For instance, a lead compound from this series showed over 98% inhibition of Pim-1 at a concentration of 1 µM, indicating a strong selectivity for this target compared to other oncogenic kinases . The selectivity profile is critical for minimizing off-target effects and enhancing safety in therapeutic applications.

In Vitro Studies

In vitro evaluations have revealed that 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine exhibits significant cellular activity through the inhibition of BAD phosphorylation. This effect is linked to its ability to induce apoptosis in cancer cells by disrupting survival signaling pathways .

Table 1: Biological Activity Summary

Activity TypeAssay TypeResult
Kinase InhibitionPim-1 Inhibition>98% at 1 µM
Cellular AssaysBAD PhosphorylationSignificant inhibition
Clonogenic AssaysCell Colony FormationPotent inhibition observed

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology. Preliminary studies indicate that derivatives of pyrazolo[1,5-a]pyrimidine may also possess antioxidant properties and could be explored for their anti-diabetic and neuroprotective effects . The structural versatility allows for modifications that can enhance these additional activities.

Case Studies

In a recent study focusing on the synthesis and biological evaluation of various pyrazolo[1,5-a]pyrimidine derivatives, several compounds exhibited promising anti-cancer activities. For example, compounds with structural modifications similar to 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine demonstrated significant cytotoxicity against cancer cell lines .

Q & A

Q. What are the established synthetic routes for 2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine?

The synthesis typically involves cyclization of 5-amino-3-arylpyrazoles with β-diketones or ketoesters under reflux conditions. For example, condensation of 5-amino-3-phenylpyrazole with ethyl 2,4-dioxopentanoate in ethanol (reflux for 30 minutes) yields pyrazolo[1,5-a]pyrimidine derivatives. Subsequent functionalization at position 7 via nucleophilic substitution with 4-(2-methylphenyl)piperazine can introduce the piperazinyl group. Purification often employs silica gel chromatography (petroleum ether/ethyl acetate) and recrystallization from solvents like cyclohexane .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirms regiochemistry and substituent positions (e.g., aromatic protons at δ 6.8–8.2 ppm, piperazine N–CH2 signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
  • X-ray Crystallography : Resolves fused-ring planarity (dihedral angles <1.5°) and intermolecular interactions (e.g., C–H···O/N hydrogen bonds, π–π stacking with centroid distances ~3.4 Å) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of pyrazolo[1,5-a]pyrimidine derivatives?

Quantum mechanical calculations (e.g., DFT) predict transition states and regioselectivity in cyclization reactions. For example, ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) for yield improvement. Molecular docking studies can also model interactions with biological targets (e.g., benzodiazepine receptors) to guide substituent design .

Q. What strategies resolve contradictions in reported reaction yields for analogous pyrazolo[1,5-a]pyrimidines?

  • Reaction Parameter Analysis : Compare solvent polarity (e.g., ethanol vs. DMF), stoichiometry (e.g., 1:1 vs. excess diketone), and reflux duration (30 minutes vs. 6 hours) .
  • Byproduct Identification : Use LC-MS or TLC to detect intermediates (e.g., isomeric carboxylates) that may reduce yields.
  • Reproducibility Checks : Validate purification methods (e.g., column chromatography vs. recrystallization) to address discrepancies in melting points or spectral data .

Q. How do substituent variations on the pyrazolo[1,5-a]pyrimidine core influence biological activity?

  • Trifluoromethyl Groups : Enhance metabolic stability and binding to hydrophobic pockets (e.g., CRF1 antagonists) .
  • Piperazinyl Moieties : Modulate receptor selectivity (e.g., peripheral benzodiazepine receptor ligands) via hydrogen bonding with Asp/Glu residues .
  • Phenyl vs. Chlorophenyl Substituents : Alter π-stacking interactions in enzyme active sites (e.g., COX-2 inhibition) .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions for piperazine coupling to minimize hydrolysis .
  • Crystallization Solvents : Use cyclohexane or ethyl acetate for high-purity crystals suitable for X-ray analysis .
  • Biological Assays : Employ radioligand binding assays (e.g., KDR kinase inhibition) at nM concentrations to evaluate potency .

For further validation, cross-reference synthetic protocols with spectral databases (e.g., PubChem) and prioritize peer-reviewed journals over commercial platforms.

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